(Z)-Ethyl penta-2,4-dienoate
Description
Structural Significance and Research Relevance of Dienyl Esters
The conjugated diene motif within dienyl esters makes them highly versatile building blocks in organic chemistry. This system allows them to participate in a variety of chemical transformations, including cycloaddition reactions like the Diels-Alder reaction, as well as oxidation and reduction processes. smolecule.comevitachem.com The presence of the ester functional group further expands their synthetic potential, enabling reactions such as hydrolysis and nucleophilic substitution. smolecule.com
The arrangement of double bonds in dienyl esters is crucial for their role in constructing complex molecular architectures, particularly those found in bioactive natural products and pharmaceutical agents. nih.govnih.gov Researchers actively explore these compounds as precursors for a range of valuable molecules. evitachem.comsmolecule.com
Key Structural Features and Their Synthetic Relevance
| Structural Feature | Synthetic Relevance |
|---|---|
| Conjugated Diene System | Enables participation in pericyclic reactions, such as Diels-Alder cycloadditions, for the formation of cyclic compounds. smolecule.comevitachem.com |
| Ester Functional Group | Allows for nucleophilic substitution, hydrolysis to the corresponding carboxylic acid, and reduction to alcohols. smolecule.comevitachem.com |
| Alkene Moieties | Can undergo oxidation to form epoxides or other oxygenated derivatives, and reduction to yield saturated esters. smolecule.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
ethyl (2Z)-penta-2,4-dienoate |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3/b6-5- |
InChI Key |
MOJNQUDSDVIYEO-WAYWQWQTSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C=C |
Canonical SMILES |
CCOC(=O)C=CC=C |
Origin of Product |
United States |
Stereoisomeric Considerations: Impact of Z Configuration on Research Trajectories
The (Z)-configuration of (Z)-Ethyl penta-2,4-dienoate (B1249696) refers to the arrangement where the higher priority substituents on the carbons of the C2=C3 double bond are on the same side. This specific spatial arrangement leads to unique reactivity patterns when compared to its (E)-isomer. smolecule.com For instance, the stereochemistry of the diene is critical in determining the facial selectivity of cycloaddition reactions, influencing the three-dimensional structure of the resulting products. researchgate.net
Research has demonstrated that the synthesis of specific stereoisomers of dienyl esters, such as the (2Z,4E) configuration, is crucial for the total synthesis of potent anticancer agents like (−)-dictyostatin. nih.govorganic-chemistry.org The ability to selectively synthesize the (Z)-isomer is a significant area of investigation, with methods like palladium-catalyzed cross-coupling reactions and modifications of the Horner-Wadsworth-Emmons reaction being developed to achieve high stereoselectivity. pnas.org The (Z)-geometry can be strictly retained in certain cross-metathesis reactions, highlighting its importance in designing synthetic routes that require precise stereochemical control. nih.gov
The distinct reactivity of the (Z)-isomer compared to the (E)-isomer can also be observed in their relative stabilities and reaction energetics. For example, theoretical calculations have shown a significant difference in the transition state energies for the Diels-Alder reactions of (Z) and (E)-isomers of methyl penta-2,4-dienoate. rsc.org
Comparative Aspects of (Z) and (E)-Dienyl Esters
| Aspect | (Z)-Isomer | (E)-Isomer |
|---|---|---|
| Stereochemistry | Higher priority groups on the same side of the double bond. | Higher priority groups on opposite sides of the double bond. |
| Reactivity | Exhibits distinct reactivity patterns, particularly in cycloaddition reactions, often leading to different stereochemical outcomes. researchgate.net | Reactivity can differ significantly from the (Z)-isomer, with variations in reaction rates and product distributions. rsc.org |
| Synthetic Access | Selective synthesis can be challenging and often requires specific catalytic systems or reaction conditions. nih.govpnas.org | Often more thermodynamically stable and may be synthesized through more conventional methods. acs.org |
| Applications | Crucial for the synthesis of specific natural products and complex molecules where precise stereochemistry is required. nih.govorganic-chemistry.org | Also a valuable synthetic intermediate, but its applications may lead to different stereoisomers of the final product. |
Stereoselective Olefination Strategies for Dienyl Ester Construction
Olefination reactions are fundamental tools for the construction of carbon-carbon double bonds and are widely employed in the synthesis of dienyl esters. The Wittig and Horner-Wadsworth-Emmons reactions are two of the most prominent methods, each offering distinct advantages and challenges in achieving stereocontrol.
Wittig Reaction Applications for Conjugated Diene Synthesis
The Wittig reaction, discovered by Georg Wittig in 1954, involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. iitk.ac.in This method is a versatile tool for synthesizing dienes, including conjugated systems. iitk.ac.inbrainly.com The synthesis of conjugated dienes can be achieved by reacting a bis-phosphorus ylide with two carbonyl compounds or by reacting a saturated ylide with an α,β-unsaturated aldehyde. iitk.ac.inresearchgate.net
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. For the synthesis of conjugated dienes with a specific stereochemistry at the newly formed double bond, it is often preferable to react a reactive (non-stabilized) saturated ylide with an α,β-unsaturated aldehyde. researchgate.net This approach helps to avoid isomerization of the existing double bond. researchgate.net Conversely, using a semi-stabilized allylic ylide with a saturated aldehyde often results in a mixture of geometric isomers. researchgate.net
Several factors can influence the stereoselectivity of the Wittig reaction, including the structure of the ylide, the counter-cation of the base used for its generation, the solvent, and the reaction temperature. researchgate.net For instance, the Schlosser modification of the Wittig reaction allows for the conversion of the initially formed erythro betaine (B1666868) intermediate to the threo betaine using phenyllithium (B1222949) at low temperatures, ultimately affording the (E)-alkene. wikipedia.org
| Reagent 1 (Ylide/Phosphonium (B103445) Salt) | Reagent 2 (Carbonyl Compound) | Key Feature | Resulting Diene Stereochemistry |
| Non-stabilized saturated ylide | α,β-Unsaturated aldehyde | Favors kinetic control | Predominantly (Z) at new double bond |
| Stabilized ylide | Aldehyde/Ketone | Favors thermodynamic control | Predominantly (E) at new double bond |
| Bis-phosphorus ylide | Two equivalents of a carbonyl compound | Forms a conjugated system | Dependent on ylide stability |
Horner-Wadsworth-Emmons Reaction in Dienyl Ester Elaboration
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orgtcichemicals.com These carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides, react with aldehydes or ketones to produce alkenes, generally with a high preference for the (E)-isomer. wikipedia.orgthieme-connect.comnih.gov The resulting water-soluble phosphate (B84403) byproducts are also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. tcichemicals.com
The HWE reaction is widely used in the synthesis of polyketide natural products and other complex molecules containing α,β-unsaturated esters. thieme-connect.comnih.gov The stereoselectivity of the HWE reaction is influenced by the reaction conditions and the nature of the substrates. While it typically favors (E)-alkenes, modifications such as the Still-Gennari variation can be employed to selectively produce (Z)-alkenes. pnas.org
For the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate, the HWE reaction has been explored. pnas.org However, challenges exist, particularly with the isomerization of (Z)-4-phosphonocrotonic esters under basic conditions, which can limit the stereochemical purity of the final product. pnas.org
| Phosphonate Reagent | Carbonyl Compound | Base | Typical Product Stereochemistry |
| Stabilized phosphonate ester | Aldehyde or Ketone | NaH, n-BuLi, t-BuOK | Predominantly (E)-alkene |
| Still-Gennari phosphonate | Aldehyde or Ketone | KHMDS, 18-crown-6 | Predominantly (Z)-alkene |
Isomerization Protocols for Selective (Z)-Isomer Generation
Achieving the desired (Z)-geometry in dienyl esters can be challenging directly through olefination reactions. Therefore, isomerization of the more thermodynamically stable (E,E)- or (E,Z)-isomers is a crucial strategy for accessing the (Z,E)-isomer.
Catalytic Isomerization Techniques (e.g., Iodine-Mediated)
Iodine-mediated isomerization is a common and effective method for converting (E)-isomers of conjugated dienes and dienyl esters to the corresponding (Z)-isomers. smolecule.com This technique relies on the ability of catalytic amounts of iodine to promote the equilibration of double bond isomers. osti.gov The mechanism is believed to involve the reversible addition of an iodine radical to the double bond, allowing for rotation around the single bond before the radical is eliminated to regenerate the double bond in a different configuration. osti.govjst.go.jp
Other catalytic systems have also been developed for the isomerization of conjugated dienes. For example, ruthenium hydrides can promote the positional isomerization of 1,3-dienes to more highly substituted and thermodynamically stable isomers. organic-chemistry.orgorganic-chemistry.org Cobalt complexes have also been shown to catalyze the multipositional isomerization of conjugated dienes. organic-chemistry.orgresearchgate.net These methods can be highly stereoconvergent, leading to specific isomers. organic-chemistry.org
| Catalyst | Substrate | Key Feature | Resulting Isomer |
| Iodine (I₂) | (E,E)- or (E,Z)-Dienyl ester | Radical-mediated equilibration | Mixture of isomers, including (Z,E) |
| Ruthenium Hydrides | 1,3-Dienes | Positional isomerization | More substituted 1,3-dienes |
| Cobalt Complexes | Conjugated Dienes | Multipositional isomerization | (E,E)-disubstituted 1,3-dienes |
Mechanistic Aspects of Stereospecific Isomerization
The stereospecific isomerization of conjugated dienes is a thermodynamically controlled process, often leading to a mixture of isomers. The relative stability of the different isomers plays a significant role in the final product distribution. Generally, (E,E)-dienes are the most stable, followed by (Z,E)-dienes, and then (Z,Z)-dienes, primarily due to steric hindrance. nih.gov
The mechanism of iodine-catalyzed isomerization is thought to proceed through a radical pathway. jst.go.jp Atomic iodine, which can be generated from molecular iodine by light, adds to one of the double bonds of the diene system. This addition breaks the π-bond, allowing for free rotation around the resulting C-C single bond. Subsequent elimination of the iodine radical regenerates the double bond, but with a different stereochemistry. The process continues until a thermodynamic equilibrium is reached.
In contrast, metal-catalyzed isomerizations, such as those using ruthenium or cobalt complexes, often involve the formation of metal-hydride species and subsequent insertion and β-hydride elimination steps. organic-chemistry.orgresearchgate.net For instance, a proposed mechanism for cobalt-catalyzed isomerization involves the insertion of a cobalt hydride species into an alkene, followed by β-H elimination from a π-allyl cobalt intermediate. researchgate.net These mechanisms can offer greater control over the stereochemical outcome, sometimes leading to a single, highly favored isomer.
Development of Novel Catalyst Systems for Dienyl Ester Synthesis
The quest for more efficient and stereoselective methods for dienyl ester synthesis has driven the development of novel catalyst systems. These catalysts often offer milder reaction conditions, broader substrate scope, and improved stereocontrol compared to traditional methods.
Rhodium and ruthenium complexes have emerged as particularly effective catalysts for the synthesis and isomerization of dienyl esters. acs.orgnih.govacs.org For example, a commercially available cationic rhodium complex can catalyze the isomerization of vinylcyclopropanes to provide conjugated dienoates in high yield and with excellent stereocontrol. acs.orgnih.govacs.org Similarly, ruthenium complexes, in combination with bisphosphine ligands, can afford cross-conjugated dienoates. acs.orgnih.govacs.org
Recent research has also focused on the development of rhodium(I) catalysts for the stereoselective synthesis of (E)-dienyl esters from carboxylic acids and acetylene (B1199291) gas. thieme-connect.dethieme-connect.comnih.govacs.org This method is notable for its mild conditions and excellent functional group tolerance. thieme-connect.dethieme-connect.comnih.govacs.org Furthermore, novel ruthenium complexes bearing triazole-phosphine ligands have been designed for the efficient and stereoselective production of (1E,3E)-1,4-disubstituted-1,3-dienyl esters from aryl acetylenes and carboxylic acids. acs.org These catalysts operate under mild conditions and offer a new pathway for the stereodefined formation of dienyl esters. acs.org
The use of palladium catalysts in cross-coupling reactions, such as the Suzuki and Negishi reactions, has also proven to be a highly effective strategy for the stereoselective synthesis of all four stereoisomers of dienyl esters. pnas.org These methods often provide high isomeric purity and good yields. pnas.org
| Catalyst System | Reactants | Key Feature | Product |
| Cationic Rhodium Complex | Vinylcyclopropanes | Stereoselective isomerization | Conjugated Dienoates |
| Ruthenium Precatalyst with Bisphosphine Ligand | Vinylcyclopropanes | Formal 1,3-ring opening | Cross-conjugated Dienoates |
| Rhodium(I) Catalyst | Carboxylic Acids and Acetylene | Mild conditions, high E-selectivity | (E)-Dienyl Esters |
| Ruthenium Complex with Triazole-Phosphine Ligand | Aryl Acetylenes and Carboxylic Acids | High stereoselectivity for (E,E)-isomer | (1E,3E)-1,4-Disubstituted-1,3-dienyl esters |
| Palladium Catalyst (Negishi or Suzuki Coupling) | (E)- or (Z)-β-bromoacrylates and Alkenylmetals | High stereoselectivity | All four stereoisomers of dienyl esters |
Chemoenzymatic Synthesis Approaches to Dienyl Esters
The synthesis of dienyl esters, including (Z)-Ethyl penta-2,4-dienoate, is increasingly benefiting from chemoenzymatic strategies. This approach integrates the precision of enzymatic catalysis with the versatility of traditional chemical synthesis to create efficient, selective, and sustainable reaction pathways. Enzymes, particularly lipases, are widely employed for their ability to catalyze esterification and transesterification reactions under mild conditions, often with high regio- and stereoselectivity.
Lipases such as Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym® 435), are prominent in the synthesis of sorbate (B1223678) esters. researchgate.netacs.org These enzymes facilitate the esterification of sorbic acid with an alcohol or the transesterification of an existing sorbate ester. researchgate.netnih.gov For instance, the enzymatic esterification between sorbic acid and glycerol (B35011) has been studied to create novel derivatives, demonstrating that lipases can effectively handle conjugated diene substrates. researchgate.netresearchgate.net The reaction mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by a nucleophile like an alcohol to generate the new ester, regenerating the enzyme in the process. mdpi.com
More complex chemoenzymatic total syntheses have been developed for sorbicillinoid natural products, which are structurally derived from sorbicillin (B1241578). researchgate.netbeilstein-journals.org These multi-step routes showcase the power of combining enzymatic and chemical transformations. A key step often involves the enantioselective oxidative dearomatization of a sorbicillin derivative catalyzed by a monooxygenase, such as SorbC. researchgate.netbeilstein-journals.org The resulting highly reactive intermediate can then undergo further chemical modifications, like Michael additions or Diels-Alder cycloadditions, to construct complex molecular architectures. researchgate.netbeilstein-journals.org This demonstrates a sophisticated strategy where the enzyme performs a challenging stereoselective transformation that would be difficult to achieve with conventional chemical reagents.
The table below summarizes key enzymatic approaches relevant to the synthesis of dienyl esters and their analogues.
Table 1: Enzymes in the Synthesis of Dienyl Esters and Analogues
| Enzyme | Substrate(s) | Reaction Type | Key Findings/Conditions |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) / Novozym® 435 | Sorbic Acid, Glycerol | Esterification | Reaction performed in a solvent-free system where glycerol acts as both reactant and solvent. researchgate.netresearchgate.net |
| Novozym® 435 (Immobilized CALB) | Ethyl sorbate, 1-Propanol | Transesterification | Model reaction used to evaluate lipase activity and selectivity in various solvents, including ionic liquids. nih.gov |
| Porcine Pancreatic Lipase (PPL) | Ethyl sorbate, 1-Propanol | Transesterification | Exhibited significantly lower activity compared to CALB for the transesterification of ethyl sorbate. acs.org |
| SorbC (Monooxygenase) | Sorbicillin | Oxidative Dearomatization | Key enzymatic step in the total synthesis of sorbicillinoids, creating a reactive intermediate for subsequent chemical reactions. researchgate.netbeilstein-journals.org |
| Uridine Phosphorylase / Purine Nucleoside Phosphorylase | 2-amino-6-methoxypurine, Arabinose-1-phosphate | Transglycosylation | Part of a multienzyme system for the synthesis of nucleoside analogues, showcasing enzymatic precision in complex molecule synthesis. mdpi.com |
Green Chemistry Principles in this compound Production Research
The production of this compound and related dienyl esters is an area where the principles of green chemistry are being actively applied to develop more sustainable and environmentally benign manufacturing processes. The focus is on reducing waste, minimizing energy consumption, and utilizing renewable resources.
A cornerstone of green synthesis in this context is the use of biocatalysts, as detailed in the previous section. Enzymatic methods, particularly those using lipases, are a sustainable alternative to traditional acid-catalyzed esterification. These biocatalytic reactions operate under mild temperature and pressure conditions, avoiding the need for corrosive acid catalysts and the generation of associated waste streams.
The development of solvent-free reaction systems is another significant advancement. In the lipase-catalyzed synthesis of sorbic acid esters, reactions have been successfully performed where a liquid substrate, such as glycerol, also serves as the reaction medium. researchgate.net This eliminates the need for volatile organic solvents, which are often hazardous and contribute to pollution. When solvents are necessary, research is exploring greener alternatives like ionic liquids, which can enhance lipase stability and activity. nih.govscispace.com
Furthermore, the principle of using renewable feedstocks is being explored. The enzymatic esterification of bio-based acids, such as 10-undecenoic acid, to form diene esters highlights a shift away from fossil fuel-derived starting materials. nih.gov Similarly, the use of glycerol, a readily available and biodegradable byproduct of biodiesel production, as a reactant aligns with green chemistry goals. nih.gov The ability to recycle and reuse immobilized enzymes like Novozym 435 for multiple reaction cycles further enhances the sustainability and cost-effectiveness of these processes, minimizing catalyst waste. nih.gov
The table below outlines the application of key green chemistry principles in research related to the synthesis of this compound and its analogues.
Table 2: Application of Green Chemistry Principles in Dienyl Ester Synthesis
| Green Chemistry Principle | Application in Synthesis | Example/Finding |
|---|---|---|
| Use of Biocatalysts | Replacing traditional acid catalysts with enzymes (lipases). | Lipase-catalyzed esterification of sorbic acid operates under mild conditions (e.g., 55°C), avoiding harsh reagents. researchgate.net |
| Atom Economy / Waste Prevention | Designing syntheses to maximize the incorporation of starting materials into the final product. | One-pot chemoenzymatic syntheses, such as for sorbicillactone A, improve efficiency and reduce waste from intermediate purification steps. researchgate.net |
| Safer Solvents and Auxiliaries | Eliminating or replacing hazardous organic solvents. | Solvent-free synthesis of glycerol sorbate where glycerol is both a reactant and the solvent. researchgate.net Use of ionic liquids as a recyclable medium that can enhance enzyme performance. nih.govscispace.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic reactions proceed at moderate temperatures (e.g., 30-60°C), reducing the energy input compared to conventional methods. |
| Use of Renewable Feedstocks | Utilizing raw materials derived from biological sources instead of petrochemicals. | Synthesis of diene ester monomers from bio-based 10-undecenoic acid. nih.gov Use of glycerol, a byproduct of biodiesel production, as a substrate. nih.gov |
| Catalysis | Using recyclable catalysts to minimize waste. | Immobilized lipases like Novozym 435 can be recovered and reused for up to 10 cycles with high conversion rates. nih.gov |
Mechanistic Investigations of Z Ethyl Penta 2,4 Dienoate Reactivity
Oxidative Transformations of the Dienyl Moiety
The conjugated diene system of (Z)-Ethyl penta-2,4-dienoate (B1249696) is susceptible to various oxidative transformations. The selectivity and mechanism of these reactions are highly dependent on the reagents and catalysts employed.
Selective Epoxidation Methodologies and Reaction Mechanisms
The epoxidation of the conjugated double bonds in (Z)-Ethyl penta-2,4-dienoate can be achieved with a degree of selectivity, primarily targeting one of the two olefinic sites. Common oxidizing agents for this transformation include peroxyacids and catalytic systems like methyltrioxorhenium (MTO) with hydrogen peroxide. smolecule.comnih.gov
The mechanism of epoxidation with peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), is a concerted process where the peroxyacid delivers an oxygen atom to the double bond in a single step, often depicted with a cyclic transition state. saskoer.calibretexts.orglibretexts.org For conjugated dienes, the regioselectivity of this reaction is influenced by the electronic properties of the double bonds. The C4-C5 double bond, being less electron-deficient than the C2-C3 double bond (which is conjugated to the electron-withdrawing ester group), is generally more nucleophilic and thus more reactive towards electrophilic epoxidizing agents.
A highly effective catalytic system for the regioselective monoepoxidation of conjugated dienes involves methyltrioxorhenium (MTO) in the presence of a stoichiometric oxidant like hydrogen peroxide. nih.govacs.org The active catalytic species are peroxorhenium complexes. nih.gov The reaction mechanism is proposed to be a concerted process where the double bond performs a nucleophilic attack on a peroxide oxygen of the catalyst. nih.gov The regioselectivity is governed by factors including olefin geometry (Z vs. E), steric hindrance, and the electronic influence of nearby functional groups. acs.org For conjugated dienyl esters, epoxidation typically occurs at the terminal double bond, which is more electron-rich. acs.org The use of urea-hydrogen peroxide as the oxidant in MTO-catalyzed reactions has been shown to favor the formation of monoepoxides. nih.gov
Table 1: Regioselectivity in MTO-Catalyzed Epoxidation of Representative Conjugated Dienes This table illustrates the general principles of regioselectivity in the epoxidation of conjugated dienes, analogous to the reactivity expected for this compound.
| Substrate (Diene) | Major Mono-epoxidation Product | Regioselectivity (Site of Epoxidation) | Reference |
| Conjugated Dienyl Ester | Epoxidation at the terminal (γ,δ) double bond | Terminal | acs.org |
| 1-Acyloxy-Z,E-diene | Epoxidation at the terminal (γ,δ) double bond | Terminal | acs.org |
| 1-Acyloxy-E,E-diene | Epoxidation at the terminal (γ,δ) double bond | Terminal | acs.org |
| Tri-substituted Distal Olefin | Epoxidation at the more substituted distal (γ,δ) double bond | Terminal | acs.org |
Source: Adapted from research on MTO-catalyzed epoxidation of conjugated dienes. acs.org
Catalytic Dihydroxylation and Related Oxidations
Catalytic dihydroxylation introduces two hydroxyl groups across a double bond. The Sharpless Asymmetric Dihydroxylation is a premier method for achieving this transformation with high enantioselectivity. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant, such as potassium ferricyanide. wikipedia.orgyoutube.com These reagents are often conveniently packaged as "AD-mix-α" (using the DHQ ligand) and "AD-mix-β" (using the DHQD ligand), which produce opposite enantiomers of the diol product. wikipedia.org
The reaction mechanism begins with the formation of a complex between OsO₄ and the chiral ligand. wikipedia.org This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate liberates the vicinal diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle. wikipedia.org
For conjugated dienes like this compound, Sharpless asymmetric dihydroxylation reactions are highly site-selective, typically favoring the oxidation of the more electron-rich double bond. wikipedia.orgcapes.gov.br Therefore, the γ,δ-double bond (C4-C5) is preferentially dihydroxylated over the α,β-double bond (C2-C3), which is deactivated by the adjacent ester group. thieme-connect.com
Table 2: Enantioselective Dihydroxylation of Unsaturated Esters This table presents findings from the asymmetric dihydroxylation of dienoates, demonstrating the high levels of enantioselectivity achievable.
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| (E,Z)-Dienoate | OsO₄, (DHQ)₂-PHAL | (2R,3S)-Diol | Low | nih.gov |
| α,β,γ,δ-Unsaturated Ester | AD-mix-β | (γ,δ)-Diol | High | thieme-connect.com |
| Trifluoroethyl 2,4-dienoate | AD-mix-β | (γ,δ)-Diol | High | thieme-connect.com |
Source: Compiled from studies on asymmetric dihydroxylation. thieme-connect.comnih.gov
Reductive Processes of the Unsaturated System
The reduction of the conjugated system in this compound can be controlled to achieve specific levels of saturation, offering pathways to various useful synthetic intermediates.
Chemoselective Hydrogenation of Conjugated Double Bonds
Chemoselective hydrogenation aims to reduce one or both double bonds without affecting the ester functional group. Standard catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum can reduce the double bonds to form the saturated ethyl pentanoate. smolecule.com
For conjugated dienes, hydrogenation can proceed via 1,2-addition or 1,4-addition (conjugate addition). The use of specific catalysts can influence this selectivity. For instance, studies on conjugated diene hydrogenation have shown that 1,4-addition can be a major pathway, leading to the formation of an internal alkene. mdpi.com
A notable method for the selective reduction of alkyl alka-2,4-dienoates involves catalysis by chromium hexacarbonyl, Cr(CO)₆. kochi-tech.ac.jpmathnet.ru This process selectively hydrogenates the C2-C3 double bond and isomerizes the C4-C5 double bond to afford (Z)-alk-3-enoates. mathnet.ru This represents a powerful method for transforming a conjugated diene system into a specific, non-conjugated unsaturated ester.
Stereocontrol in Reduction Strategies
Stereocontrol is crucial in the reduction of dienoates to produce specific geometric isomers. The aforementioned hydrogenation of alkyl alka-2,4-dienoates with a chromium hexacarbonyl catalyst is a prime example of a catalyst-controlled stereoselective process. This reaction yields (Z)-alk-3-enoic acids (after hydrolysis) with high geometric purity (≥94%). mathnet.ru This stereochemical outcome is dictated by the coordination of the diene to the chromium metal center during the reaction.
In partial hydrogenation reactions of dienes, the initial product is often the Z-isomer (cis), which may subsequently isomerize to the more thermodynamically stable E-isomer (trans) under the reaction conditions. mdpi.com Therefore, careful selection of the catalyst, reaction time, and conditions is necessary to control the stereochemical outcome and isolate the desired isomer. The stereocontrol can also be influenced by the substrate itself, where existing chiral centers can direct the approach of the reagent, a concept explained by models such as the Felkin-Anh model in certain contexts. rsc.org
Table 3: Catalyst Systems for Selective Reduction of Dienoates
| Catalyst System | Substrate | Major Product Type | Stereoselectivity | Reference |
| Cr(CO)₆ | Alkyl alka-2,4-dienoate | (Z)-Alk-3-enoate | High (Z-selective) | mathnet.ru |
| Pd/C | Alkyl alka-2,4-dienoate | Alkyl alkanoate | N/A (Fully saturated) | smolecule.com |
| Thiolate-capped Pd Nanoparticles | Conjugated Dienoate | Mono-hydrogenated enoate | Initially Z, isomerizes to E | mdpi.com |
Source: Based on literature on catalytic hydrogenation. smolecule.commdpi.commathnet.ru
Nucleophilic Acyl Substitution Reactions at the Ester Group
The ester group of this compound is a site for nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives without altering the dienyl moiety. smolecule.com
Key reactions include:
Hydrolysis: Under acidic or basic (saponification) conditions, the ester is hydrolyzed to yield (Z)-penta-2,4-dienoic acid and ethanol. vulcanchem.com Kinetic studies on the alkaline hydrolysis of the related ethyl 5-phenyl-2,4-pentadienoate show that the reaction follows second-order kinetics. acs.org The rate of saponification has been observed to increase with the extent of conjugation in the ester. acs.org
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst results in the exchange of the ethyl group for the new alkyl group, forming a different ester.
Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine yields the corresponding (Z)-penta-2,4-dienamide. smolecule.com
These reactions proceed via the classic tetrahedral intermediate mechanism characteristic of nucleophilic acyl substitutions. The integrity of the (Z)-diene system is typically maintained under the conditions used for these transformations.
Table 4: Nucleophilic Acyl Substitution Reactions of Dienoates
| Reaction Type | Reagents & Conditions | Product | Reference |
| Hydrolysis (Saponification) | NaOH / H₂O, EtOH, Acetone | Penta-2,4-dienoic acid | acs.org |
| Transesterification | MeOH / H⁺ or MeO⁻ | Methyl penta-2,4-dienoate | vulcanchem.com |
| Aminolysis | NH₃ / EtOH, 60°C | Penta-2,4-dienamide |
Source: Compiled from studies on ester reactivity. vulcanchem.comacs.org
Electrophilic Additions to the Dienyl Structure
The conjugated diene system of this compound is susceptible to electrophilic attack, leading to a variety of addition products. The regiochemical and stereochemical outcomes of these reactions are governed by the formation of a resonance-stabilized allylic carbocation intermediate. fiveable.melibretexts.orglibretexts.org
Upon attack by an electrophile (E+), the π-electrons of the diene form a new sigma bond. This initial attack preferentially occurs at the terminal carbon (C-5) to generate the most stable carbocation intermediate, which is both secondary and allylic. This cation is a resonance hybrid, with the positive charge delocalized between C-2 and C-4. libretexts.orgpressbooks.pub A subsequent attack by a nucleophile (Nu-) can then occur at either of these electrophilic centers, leading to two possible products: the 1,2-addition product (attack at C-4) and the 1,4-addition product (attack at C-2). fiveable.mepressbooks.pub
The ratio of these products is often dependent on the reaction conditions. Lower temperatures tend to favor the 1,2-addition product, which is formed faster (kinetic control), while higher temperatures allow for equilibrium to be established, favoring the more thermodynamically stable 1,4-addition product. fiveable.me
Key examples of electrophilic additions to dienoate systems include halogenation, hydrohalogenation, and selenenylation.
Halogenation : The addition of halogens, such as bromine (Br₂), to a conjugated diene proceeds through the allylic carbocation intermediate, yielding a mixture of 1,2- and 1,4-dihaloalkenes. pressbooks.pub For dienoates, this provides a route to vicinal and distal dihalogenated esters.
Hydrohalogenation : The reaction with hydrohalic acids (e.g., HBr, HCl) also proceeds via the stabilized carbocation. The initial protonation follows Markovnikov's rule to give the allylic cation, which is then trapped by the halide anion to give a mixture of 1,2- and 1,4-adducts. pressbooks.pubgoogle.com
Electrophilic Selenenylation : Reagents like phenylselenenyl chloride (PhSeCl) act as electrophiles. The selenium atom adds to the diene, forming a cyclic seleniranium ion or an open allylic cation, which is then opened by a nucleophile (e.g., the chloride ion or solvent). This reaction is a powerful tool for introducing selenium functionalities into organic molecules, which can be useful for further transformations. researchgate.netwiley-vch.de
| Reaction Type | Electrophile | Nucleophile | Potential Products (based on 1,2- and 1,4-addition) |
| Halogenation | Br₂ | Br⁻ | Ethyl 4,5-dibromopent-2-enoate & Ethyl 2,5-dibromopent-3-enoate |
| Hydrohalogenation | HBr | Br⁻ | Ethyl 4-bromopent-2-enoate & Ethyl 2-bromopent-3-enoate |
| Phenylselenenylation | PhSeCl | Cl⁻ | Ethyl 4-chloro-5-(phenylselanyl)pent-2-enoate & Ethyl 2-chloro-5-(phenylselanyl)pent-3-enoate |
Metal-Catalyzed Cross-Coupling Reactions Involving Dienyl Systems
Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and dienyl systems such as this compound are valuable substrates for these transformations. These reactions allow for the formation of new carbon-carbon bonds at the termini of the diene system, enabling the synthesis of more complex polyenes with high stereocontrol. Palladium and iron catalysts are particularly prominent in this context.
Palladium-Catalyzed Cross-Coupling:
The Negishi and Suzuki-Miyaura coupling reactions are powerful methods for the stereoselective synthesis of substituted dienes and polyenes. wikipedia.orgpnas.orgwikipedia.org Research has demonstrated that all four stereoisomers of ethyl undeca-2,4-dienoate can be prepared with high isomeric purity (≥98%) using palladium-catalyzed alkenylation. pnas.orgpnas.orgresearchgate.net
Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgnih.gov For the synthesis of (2Z,4E)-dienoates, a (Z)-vinyl halide can be coupled with an (E)-alkenylzinc reagent, or vice-versa, with a suitable palladium catalyst like Pd(PPh₃)₄ or more advanced catalysts like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). pnas.orgmdpi.com The reaction proceeds with high stereoretention. For instance, coupling (Z)-ethyl β-bromoacrylate with an (E)-1-alkenylzinc reagent provides a highly selective route to (2Z,4E)-dienoic esters. pnas.orgmdpi.com
Suzuki-Miyaura Coupling : This reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate. wikipedia.orglibretexts.org While highly effective, achieving high stereoselectivity in the synthesis of (Z)-dienoates can be challenging, as stereo-scrambling can occur with standard bases. pnas.org However, the use of specific bases like cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (nBu₄NF) has been shown to significantly improve the stereoisomeric purity of the (2Z,4E)-isomer to ≥98%. pnas.orgpnas.org
Iron-Catalyzed Cross-Coupling:
As a more economical and environmentally benign alternative to palladium, iron catalysts have been developed for cross-coupling reactions. Fe-catalyzed cross-coupling of a Grignard reagent with a halo-dienoate has been shown to be an effective method for C-C bond formation. For example, the stereoselective synthesis of methyl-(2E,4Z)-deca-2,4-dienoate was achieved through the iron-catalyzed cross-coupling of methyl-(2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide. researchgate.net This methodology is applicable to the synthesis of various dienoic esters. researchgate.net
| Coupling Reaction | Catalyst | Coupling Partners | Product Example | Key Features |
| Negishi Coupling | Pd(0) complex (e.g., PEPPSI) | (Z)-Ethyl β-bromoacrylate + (E)-1-Alkenylzinc chloride | Ethyl (2Z,4E)-undeca-2,4-dienoate | High stereoselectivity (≥98%); broad functional group tolerance. pnas.orgmdpi.com |
| Suzuki-Miyaura Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) | (Z)-Ethyl β-bromoacrylate + (E)-1-Alkenylborane | Ethyl (2Z,4E)-undeca-2,4-dienoate | Use of fluoride bases (CsF, nBu₄NF) is crucial for high stereoselectivity. pnas.orgpnas.org |
| Iron-Catalyzed Coupling | Fe salt (e.g., FeCl₃) | (Z)-Ethyl 5-chloropenta-2,4-dienoate + Alkylmagnesium bromide | Ethyl (2Z,4E)-alkyldienoate | Economical and environmentally friendly catalyst system. researchgate.net |
Computational and Theoretical Studies of Z Ethyl Penta 2,4 Dienoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Z)-Ethyl penta-2,4-dienoate (B1249696). These calculations provide a detailed picture of the molecule's three-dimensional geometry, including bond lengths, bond angles, and the spatial arrangement of its atoms. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.
The geometry of the dienoate system is crucial for its reactivity. The conjugated π-system involves the two carbon-carbon double bonds and the carbonyl group. Calculations reveal that the molecule can exist in different planar conformations related to rotation around the C2-C3 single bond, mainly the s-trans and s-cis conformers. The s-trans conformation is generally more stable. However, the s-cis conformation is required for participation as the diene component in Diels-Alder reactions.
Energetic calculations show that the (Z)-isomer at the C2=C3 bond is thermodynamically less stable than its (E)-isomer counterpart. Theoretical studies comparing methyl (E)-penta-2,4-dienoate and its (Z)-isomer found that the transition state energy for a reaction involving the (E)-isomer was approximately 4 kcal/mol lower, indicating greater stability and reactivity for the E-form. rsc.org This energy difference arises from the steric strain induced by the proximity of the ethyl ester group to the rest of the carbon chain in the (Z) configuration.
Detailed geometric parameters can be predicted, and while specific data for the (Z)-isomer is not widely published, data from analogous compounds like Ethyl (2E,4E)-5-(3-bromophenylsulfonyl)penta-2,4-dienoate, determined by X-ray crystallography, provides a reference for typical bond lengths and angles in a related system. researchgate.netnih.gov
Table 1: Representative Geometric Parameters of a Substituted Ethyl Penta-2,4-dienoate Analogue (Data based on the crystal structure of Ethyl (2E,4E)-5-(3-bromophenylsulfonyl)penta-2,4-dienoate) researchgate.netnih.gov
| Parameter | Atom Pair/Group | Typical Value |
| Bond Angle | O=S=O | ~119.8° |
| Bond Angle | C-S-C | ~102.2° |
| Torsion Angle | C8-C9-C10-C11 | ~ -178.6° |
| Torsion Angle | C9-C10-C11-O3 | ~ 0.9° |
Note: These values are for a crystalline solid-state structure of an analogue and may differ slightly from the calculated gas-phase geometry of the parent (Z)-Ethyl penta-2,4-dienoate.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
For this compound, the conjugated system dictates the nature of its FMOs. The presence of the electron-withdrawing ethyl ester group lowers the energy of both the HOMO and LUMO compared to a simple pentadiene. This makes the compound an electron-deficient diene, influencing its role in pericyclic reactions.
In Diels-Alder reactions, this compound can act as either the diene or the dienophile.
As a Dienophile: When reacting with an electron-rich diene, the key interaction is between the diene's HOMO and the dienoate's LUMO. The electron-withdrawing ester group makes the LUMO more accessible (lower in energy), enhancing its reactivity as a dienophile. Computational studies on similar dienoates show the LUMO is often localized at the β-position, predicting the site of nucleophilic attack in reactions like [3+2] cycloadditions.
As a Diene: When reacting with an electron-deficient dienophile, the interaction is between the dienoate's HOMO and the dienophile's LUMO.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. FMO analysis can also predict regioselectivity by examining the relative sizes of the orbital coefficients on the reacting atoms.
Table 2: Conceptual Frontier Orbital Energies (Illustrative)
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reactivity Trend |
| (E)-Ethyl penta-2,4-dienoate | -6.5 | -0.8 | 5.7 | More Reactive |
| This compound | -6.7 | -0.6 | 6.1 | Less Reactive |
Note: These are illustrative values. The (Z)-isomer is generally less stable, which would typically correlate with a higher HOMO energy, but steric factors can complicate simple predictions without specific calculations.
Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the detailed mechanisms of chemical reactions. It allows for the mapping of the potential energy surface, which describes the energy of the system as the geometry changes from reactants to products. Key points on this surface are the energy minima (reactants, products, intermediates) and first-order saddle points, which correspond to transition states.
For reactions involving this compound, such as cycloadditions, DFT calculations can provide invaluable insights. Researchers can model the approach of the reactants and calculate the energy profile along the reaction coordinate. This process identifies the transition state structure and determines the activation energy (the energy barrier that must be overcome for the reaction to occur).
DFT studies on the [3+2] cycloaddition reactions of the related (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with various dipoles have been performed to understand the reaction mechanism. science.govnih.govacs.orgscispace.com These calculations help to confirm the structures of the resulting products and rationalize why certain isomers are formed preferentially. By comparing the activation energies for different possible pathways, one can predict which reaction is kinetically favored.
Computational Modeling of Stereoselectivity and Regioselectivity in Cycloadditions
Cycloaddition reactions often lead to the formation of multiple stereoisomers (e.g., endo vs. exo) and regioisomers. Computational modeling, particularly with DFT, is instrumental in predicting and explaining the observed selectivity.
Stereoselectivity: In a Diels-Alder reaction, the diene and dienophile can approach each other in two primary orientations, leading to either the endo or exo product. The endo transition state is often favored due to secondary orbital interactions, a stabilizing effect that can be quantified by calculation. However, the exo product is typically more thermodynamically stable. By calculating the energies of both the endo and exo transition states, a prediction can be made as to which product will form faster (the kinetic product). Studies on related dienoates indicate that electron-withdrawing substituents often favor the formation of endo transition states.
Regioselectivity: When both the diene and dienophile are unsymmetrical, the reaction can produce different constitutional isomers. FMO theory and DFT calculations can predict the regiochemical outcome. The reaction is favored when the atoms with the largest HOMO and LUMO coefficients on the respective reactants align. DFT calculations provide a more quantitative picture by comparing the activation energies for the different modes of addition. For the related (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, [3+2] cycloaddition reactions were found to be highly regio- and stereoselective, a result supported by DFT calculations. science.govnih.govacs.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically model single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules over time in a condensed phase (like a solution). MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals dynamic processes.
For this compound, MD simulations can be used for:
Conformational Analysis: The molecule has several rotatable bonds. MD can explore the accessible conformational space, showing the transitions between different conformers (e.g., s-cis and s-trans) and determining their relative populations in a given solvent and temperature. This is crucial for understanding which reactive shapes are available for reactions like the Diels-Alder.
Intermolecular Interactions: MD simulations explicitly model interactions between the dienoate and solvent molecules or other solute molecules. This can reveal information about solvation shells and specific interactions like hydrogen bonding. Crystal structures of similar compounds show the formation of dimers through weak C-H···O hydrogen bonds, an interaction that would also be present and dynamically evolving in solution. researchgate.netnih.govresearchgate.net Understanding these interactions is key to predicting how the solvent might influence reaction rates and selectivity.
Quantitative Structure-Activity Relationships (QSAR) for Analogues (focus on chemical reactivity, not biological)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity. While often used for biological activity, the QSAR approach can also be applied to chemical reactivity.
For analogues of this compound, a QSAR model could be developed to predict their reactivity in a specific transformation, such as a Diels-Alder reaction. The "activity" in this case would be the reaction rate constant (or its logarithm). The "structure" is represented by numerical descriptors.
These descriptors can be:
Electronic: Hammett parameters (σ) for substituents on an aromatic ring, if present in the analogue.
Steric: Taft steric parameters (Es) or molar refractivity.
Computational: Calculated properties like the HOMO or LUMO energy, orbital coefficients, or atomic charges on the reacting carbons.
A hypothetical QSAR study could involve synthesizing a series of substituted this compound analogues and measuring their reaction rates with a standard dienophile. A regression analysis would then be performed to find a correlation, such as:
log(k) = c₀ + c₁(LUMO Energy) + c₂(Steric Parameter)
Such a model would allow for the prediction of reactivity for new, unsynthesized analogues and provide mechanistic insight into the factors controlling the reaction. The development of multiphilic descriptors, which combine information about different reactivity aspects, represents an advanced approach in this area. acs.org
Table 3: Hypothetical QSAR Data for Diels-Alder Reactivity of Substituted Dienoate Analogues
| Analogue Substituent (X) | LUMO Energy (eV) | Relative Rate (log k_rel) |
| -H (Parent) | -0.60 | 0.00 |
| -CH₃ (Electron Donating) | -0.55 | -0.25 |
| -Cl (Electron Withdrawing) | -0.72 | 0.40 |
| -NO₂ (Strongly Withdrawing) | -0.95 | 1.10 |
Note: This table is illustrative, demonstrating how a more negative LUMO energy (greater electron deficiency) in the dienophile would correlate with a faster Diels-Alder reaction rate.
Advanced Applications of Z Ethyl Penta 2,4 Dienoate in Complex Molecule Synthesis
Strategic Utilization as a Key Building Block for Diverse Scaffolds
The primary utility of (Z)-Ethyl penta-2,4-dienoate (B1249696) as a synthetic building block stems from its conjugated diene structure, which allows it to participate in a variety of pericyclic reactions. The most notable of these is the Diels-Alder reaction, a powerful tool for the stereocontrolled formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com While research often highlights the reactivity of the (E)-isomer, the (Z)-configuration of the C2-C3 double bond in (Z)-Ethyl penta-2,4-dienoate offers a distinct geometric arrangement for cycloaddition reactions.
In a typical Diels-Alder reaction, the diene reacts with a dienophile to construct a cyclohexene (B86901) ring. The stereochemistry of the diene is known to be preserved in the product, meaning the use of the (Z)-isomer leads to specific diastereomeric products that might be difficult to access otherwise. libretexts.orglibretexts.org This stereospecificity is crucial for creating complex scaffolds with multiple, well-defined stereocenters. masterorganicchemistry.com The electron-withdrawing nature of the ethyl ester group influences the electron density of the diene system, affecting its reactivity towards various dienophiles and the regioselectivity of the cycloaddition. uchicago.edu
The resulting cyclohexene adducts, containing an ester functionality and a double bond, are versatile intermediates. They can be readily transformed into a wide array of carbocyclic scaffolds through subsequent chemical manipulations such as epoxidation, dihydroxylation, or cleavage of the double bond.
| Reaction Type | Reactant | Product Scaffold | Potential Complexity |
| Diels-Alder Cycloaddition | Maleic anhydride | Bicyclic anhydride | High (multiple stereocenters) |
| Diels-Alder Cycloaddition | N-Phenylmaleimide | Substituted cyclohexene imide | High (introduces heteroatom) |
| Hetero-Diels-Alder | Formaldehyde | Dihydropyran ring | High (heterocyclic scaffold) |
Role in the Synthesis of Natural Products and Analogues (focus on synthetic routes)
Conjugated dienes are prevalent structural motifs in a vast number of natural products, including polyketides, terpenoids, and alkaloids. nih.gov Therefore, this compound represents a potential precursor for the total synthesis of such compounds. Although specific examples detailing the use of this compound in the total synthesis of a natural product are not prevalent in the literature, its structural features are highly relevant. Synthetic strategies often rely on the stereoselective construction of diene units as a key step. mdpi.com
One important application of dienoates in natural product synthesis is in macrocyclization reactions. For instance, ring-closing metathesis (RCM) has been employed to create macrocyclic (E,Z)- or (Z,E)-dienoates, which are core structures in biologically active molecules like aspicilin (B1241577) and macrolactin A. nih.govacs.org A synthetic route could involve the incorporation of the (Z)-ethyl pentadienoate fragment into a larger acyclic precursor, followed by a key cyclization step.
Furthermore, the Diels-Alder reaction, as mentioned previously, is a cornerstone in the synthesis of natural products, allowing for the rapid assembly of complex cyclic cores. wikipedia.org The ability to use a (Z)-diene provides an alternative pathway to specific stereoisomers of natural products or their analogues.
Development of Novel Heterocyclic Systems via this compound Precursors
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a precursor to a variety of heterocyclic systems. The primary route to these structures is through hetero-Diels-Alder reactions, where the diene reacts with a dienophile containing one or more heteroatoms (e.g., C=O, C=N, N=N). wikipedia.org This cycloaddition furnishes six-membered heterocyclic rings in a controlled manner.
For example, a reaction with a carbonyl compound as the dienophile would yield a dihydropyran ring, a common scaffold in many natural products. Similarly, reaction with an imine could lead to the formation of tetrahydropyridine (B1245486) derivatives. The resulting heterocycles can be further modified, for instance, by leveraging the ester functionality for lactonization or amidation reactions.
Another approach involves the initial formation of a carbocyclic ring via a standard Diels-Alder reaction, followed by transformations to introduce heteroatoms. For example, the double bond in the cyclohexene product can be cleaved oxidatively to form a dialdehyde, which can then be condensed with amines or hydrazines to form various nitrogen-containing heterocycles. researchgate.net
| Reaction | Dienophile | Resulting Heterocycle |
| Hetero-Diels-Alder | Aldehyde (R-CHO) | Dihydropyran |
| Hetero-Diels-Alder | Imine (R-CH=NR') | Tetrahydropyridine |
| Diels-Alder / Ozonolysis / Reductive Amination | Ethylene / O3 / R-NH2 | Azacycloheptane derivative |
Applications in Cascade and Tandem Reactions for Chemical Complexity Generation
Cascade or tandem reactions, where multiple bond-forming events occur in a single operation, are highly efficient for building molecular complexity. The structure of this compound is well-suited for initiating such sequences. As an α,β,γ,δ-unsaturated ester, it possesses multiple electrophilic sites. The most common initiation is a conjugate addition, also known as a Michael reaction. wikipedia.orgmasterorganicchemistry.com
In a conjugate addition, a nucleophile adds to the δ-carbon (the end of the conjugated system), generating a reactive enolate intermediate. rsc.orglibretexts.org This enolate can then be trapped by an intramolecular or intermolecular electrophile, leading to the formation of a new ring or a more complex acyclic structure in a single pot. nih.govbeilstein-journals.org This tandem conjugate addition-enolate trapping strategy is a powerful method for the stereocontrolled synthesis of densely functionalized molecules. nih.gov
Alternatively, a Diels-Alder reaction can be the first step in a cascade sequence. The product of the cycloaddition contains a reactive double bond and an ester group, which can then participate in subsequent intramolecular reactions, such as an ene reaction or a cyclization, upon activation or heating.
Integration into Polymerization Research: Studies on Copolymerization and Polymer Properties
Conjugated dienes are fundamental monomers in polymer science, most famously for the production of synthetic rubbers like polybutadiene (B167195) and neoprene. idc-online.comlibretexts.orgunizin.org this compound, as a functionalized conjugated diene, is a candidate for polymerization to create novel polymers with specific properties. The polymerization of dienes can proceed via different pathways, such as 1,4-addition or 1,2-addition, leading to polymers with different microstructures and, consequently, different physical properties. unizin.org
The 1,4-polymerization of this compound would result in a polymer chain with a repeating unit that contains a double bond in the backbone and a pendant ethyl ester group. The stereochemistry of the monomer could influence the stereochemistry of the resulting polymer. The presence of the polar ester groups would be expected to increase intermolecular forces compared to non-polar polydienes, likely leading to a higher glass transition temperature (Tg) and altered solubility characteristics.
While specific studies on the polymerization of this compound are limited, research into related functional monomers provides insight. Copolymers could also be synthesized by reacting it with other monomers like styrene (B11656) or acrylates, allowing for the fine-tuning of material properties for specific applications, such as adhesives, coatings, or specialty elastomers.
Table of Hypothetical Polymer Properties:
| Polymer Type | Monomer(s) | Potential Glass Transition Temp. (°C) | Expected Solubility | Potential Application |
| Homopolymer | This compound | 5 - 25 | Good in polar organic solvents | Specialty adhesive, coating |
| Copolymer | This compound, Styrene | 30 - 60 | Tunable | Modified plastic, thermoplastic elastomer |
| Copolymer | This compound, Butadiene | -20 - 0 | Good in non-polar solvents | Functionalized rubber |
Exploration in Ligand Design and Catalyst Development (if structure allows)
While this compound itself is a simple organic molecule not typically used directly as a ligand for metal catalysts, its reactivity allows for its use as a building block in the synthesis of more complex and sophisticated ligands. The diene and ester functionalities provide two reactive handles for elaboration.
For example, the diene can be used to construct a specific carbocyclic or heterocyclic scaffold via a Diels-Alder reaction. The resulting structure could then be further functionalized to introduce chelating atoms (e.g., phosphorus, nitrogen, or sulfur) capable of binding to a metal center. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing attachment points for other ligand fragments or for grafting the ligand onto a solid support. The stereocontrolled nature of its reactions could be exploited to synthesize chiral ligands for asymmetric catalysis.
Comparative Analysis and Structure Reactivity Relationships of Dienyl Esters
Stereoisomeric Comparisons: (Z)- vs. (E)-Ethyl Penta-2,4-Dienoate (B1249696) Reactivity Profiles
The geometric arrangement of substituents around the double bonds in dienyl esters plays a crucial role in determining their reactivity. The (Z)- and (E)-isomers of ethyl penta-2,4-dienoate, while constitutionally identical, exhibit distinct reactivity profiles, particularly in pericyclic reactions such as the Diels-Alder cycloaddition.
Generally, the (E)-isomer is thermodynamically more stable due to reduced steric strain, allowing for a more planar conformation of the diene system. This planarity is essential for effective orbital overlap with a dienophile in a Diels-Alder reaction. In contrast, the (Z)-isomer can experience steric hindrance that disrupts the planarity of the diene, potentially leading to a lower reaction rate. The specific geometry of the (Z)-isomer can, however, lead to different stereochemical outcomes in cycloaddition reactions where the spatial arrangement of the diene system is critical.
While comprehensive kinetic data directly comparing the reactivity of (Z)- and (E)-ethyl penta-2,4-dienoate in specific reactions is not extensively documented in readily available literature, general principles of diene chemistry suggest that the (E)-isomer would be more reactive in typical Diels-Alder reactions due to its more stable and planar s-trans conformation, which can more readily adopt the required s-cis conformation for the reaction. The (Z)-isomer may be prone to isomerization to the more stable (E)-isomer under thermal reaction conditions.
Table 1: General Reactivity Comparison of (Z)- and (E)-Ethyl Penta-2,4-Dienoate
| Property | (Z)-Ethyl penta-2,4-dienoate | (E)-Ethyl penta-2,4-dienoate |
| Thermodynamic Stability | Generally less stable | Generally more stable |
| Diene Conformation | Steric hindrance may disrupt planarity | Favors a more planar conformation |
| Reactivity in Diels-Alder | Potentially lower due to conformational effects | Generally higher reactivity |
| Potential for Isomerization | Can isomerize to the (E)-isomer | Stable under typical reaction conditions |
Influence of Alkyl Ester Moiety on Reaction Kinetics and Selectivity
The alkyl group of the ester functionality (—COOR) in a dienyl ester can influence the reaction kinetics and selectivity through both electronic and steric effects, although these effects are generally less pronounced than those of substituents on the dienyl backbone itself.
The primary electronic influence of the alkyl ester group is inductive. Different alkyl groups (e.g., methyl, ethyl, isopropyl, tert-butyl) have varying electron-donating abilities. An increase in the electron-donating nature of the alkyl group can slightly increase the electron density on the ester oxygen atoms, which may have a minor, long-range electronic effect on the conjugated diene system. However, this influence on the frontier molecular orbitals (HOMO and LUMO) of the diene is typically considered minimal compared to the strong electron-withdrawing resonance effect of the carbonyl group.
Steric effects of the alkyl ester group can become more significant, particularly in reactions where the transition state is crowded. A bulkier alkyl group, such as tert-butyl, can hinder the approach of reactants to the diene or the ester functionality itself. This can be particularly relevant in reactions involving the carbonyl group or in cycloaddition reactions where the ester group may influence the preferred orientation of the dienophile. For instance, in a Diels-Alder reaction, a very bulky ester group could potentially influence the endo/exo selectivity by sterically disfavoring one transition state over the other.
Systematic kinetic studies detailing the impact of varying the alkyl ester moiety on the reactivity of this compound are scarce. However, general trends in esterification and hydrolysis reactions show that the rate of reaction can be influenced by the size of the alkyl group, with bulkier groups generally slowing down reactions at the carbonyl center due to steric hindrance nih.gov.
Substituent Effects on the Dienyl Backbone in Synthetic Transformations
The introduction of substituents directly onto the dienyl backbone of ethyl penta-2,4-dienoate has a profound impact on its reactivity and selectivity in synthetic transformations. These effects can be broadly categorized as electronic and steric.
Electronic Effects:
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density of the diene system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO energy gap with electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction. Consequently, EDGs on the diene generally accelerate the rate of these cycloadditions.
Steric Effects:
The size and position of substituents on the dienyl backbone can significantly influence reaction rates and stereoselectivity.
Substituents at C2 or C3: A bulky substituent at these positions can destabilize the planar s-trans conformation and favor the reactive s-cis conformation, thereby increasing the rate of Diels-Alder reactions. However, very large groups can also sterically hinder the approach of the dienophile.
Substituents at C1 or C4: Bulky substituents at the termini of the diene system can sterically impede the approach of the dienophile, generally leading to a decrease in the reaction rate.
Table 2: Predicted Effects of Substituents on the Diels-Alder Reactivity of Ethyl Penta-2,4-dienoate (Normal Electron Demand)
| Substituent Position | Substituent Type | Predicted Effect on Reaction Rate | Rationale |
| C2 or C3 | Electron-Donating (e.g., -CH₃) | Increase | Increases HOMO energy |
| C2 or C3 | Bulky Alkyl (e.g., -C(CH₃)₃) | Increase | Favors reactive s-cis conformation |
| C4 | Electron-Donating (e.g., -OCH₃) | Increase | Increases HOMO energy |
| C4 | Electron-Withdrawing (e.g., -NO₂) | Decrease | Lowers HOMO energy |
| C1 or C4 | Bulky Alkyl (e.g., -C(CH₃)₃) | Decrease | Steric hindrance to dienophile approach |
Electronic and Steric Factors Governing Reaction Outcomes
The outcome of a chemical reaction involving a dienyl ester like this compound is a delicate balance between electronic and steric factors. These factors not only influence the rate of the reaction but also dictate the selectivity, leading to the preferential formation of one isomer over others.
Electronic Factors:
The electronic nature of the reactants is a primary determinant of reactivity, particularly in pericyclic reactions. In the context of a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa in inverse-electron-demand reactions) is key. The energy gap between these frontier molecular orbitals is inversely proportional to the reaction rate. The electron-withdrawing nature of the ethyl ester group in ethyl penta-2,4-dienoate lowers the energy of the diene's orbitals, making it more reactive towards electron-rich dienophiles.
Steric Factors:
Steric hindrance arises from the spatial arrangement of atoms, where bulky groups can impede the approach of reactants, leading to a higher activation energy and a slower reaction rate. In the case of this compound, the cis relationship between the ethyl ester group and the rest of the dienyl chain can lead to significant steric interactions in the transition state of a cycloaddition reaction. This can influence not only the rate but also the stereochemical outcome, such as the endo/exo selectivity in a Diels-Alder reaction. The endo product is often kinetically favored due to secondary orbital interactions, but significant steric hindrance in the endo transition state can lead to the preferential formation of the thermodynamically more stable exo product.
The interplay between these factors is complex. In some cases, electronic effects may dominate, driving a reaction towards a specific regio- or stereoisomer, even if it is sterically more hindered. In other cases, severe steric repulsion can override electronic preferences. Computational studies are often employed to model transition states and elucidate the relative contributions of electronic and steric effects in determining the reaction outcome.
Q & A
Q. How is the stereochemistry of (Z)-ethyl penta-2,4-dienoate confirmed experimentally?
The stereochemistry of (Z)-configured dienoates is typically resolved via X-ray crystallography. For example, in related compounds like ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate, single-crystal X-ray diffraction (SCXRD) revealed planar conformations of the diene system and torsional angles between substituents (e.g., 11.38° for the amino group) . Data collection using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and refinement via SHELXTL software ensures precise bond-length and angle measurements (R factor: 0.059) .
Q. What synthetic routes are available for preparing this compound derivatives?
A common approach involves [3 + 2] annulation reactions. For instance, ethyl penta-2,3-dienoate reacts with imines under phosphine catalysis (e.g., dimethylphenylphosphine) to form substituted pyrrolines, demonstrating regioselectivity dependent on catalyst choice . Alternative methods include silyloxy-penta-2,4-dienoate synthesis via tert-butyl ester protection and trimethylsilyl (TMS) group introduction, as seen in terpene synthesis studies .
Q. How are spectral data (e.g., IR, NMR) interpreted for this compound analogs?
Key IR peaks for dienoates include C=O stretching (~1725 cm⁻¹) and conjugated C=C bonds (~1645 cm⁻¹) . In NMR, the (Z)-configuration is inferred from coupling constants (e.g., J = 10–12 Hz for cis protons) and chemical shifts of vinyl protons (δ 5.2–6.5 ppm). For example, tert-butyl 3-((trimethylsilyl)oxy)penta-2,4-dienoate shows distinct splitting patterns for the diene system .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for dienoate reactivity?
Density Functional Theory (DFT) calculations can model transition states and regioselectivity in reactions. For instance, a computational study on [3 + 2] cycloadditions of ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with azomethine ylides revealed that electron-withdrawing groups stabilize specific transition states, aligning with experimental yields . Software like Gaussian or ORCA is used to optimize geometries and calculate activation energies .
Q. What strategies optimize reaction yields in asymmetric syntheses involving this compound?
Catalytic asymmetric induction using chiral phosphines or organocatalysts can enhance enantioselectivity. For example, Shi’s work demonstrated that dimethylphenylphosphine catalyzes annulations with >90% yield and stereocontrol via π-π interactions . Solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) critically influence diastereomeric ratios .
Q. How are crystallographic data discrepancies addressed during refinement?
Discrepancies in anisotropic displacement parameters or bond lengths are resolved using full-matrix least-squares refinement in SHELXTL. For example, in a crystal structure of ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate, hydrogen atoms were constrained to riding positions, and thermal parameters were refined isotropically to minimize R values (wR = 0.168) . Tools like WinGX and ORTEP validate molecular geometry and packing interactions .
Q. What experimental designs mitigate challenges in isolating (Z)-isomers from (E)-isomers?
Chromatographic separation using silica gel with low-polarity eluents (e.g., hexane/ethyl acetate) is standard. For instance, this compound derivatives were purified to 80% yield using CH₂Cl₂/MeOH (100:0.75) . Alternatively, crystallization in nonpolar solvents exploits differences in solubility between stereoisomers .
Methodological Considerations
Q. How should researchers handle large datasets from crystallographic or spectroscopic studies?
- Crystallography : Process raw data with SAINT and refine using SHELXL. Include processed data (e.g., CIF files) in appendices, while critical metrics (R factors, bond angles) are presented in the main text .
- Spectroscopy : Use MestReNova or ACD/Labs to assign peaks and quantify coupling constants. Report signal-to-noise ratios and integration errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
